Curcumaromin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Curcumaromin B is a natural product derived from the rhizomes of Curcuma aromatica Salisb., a plant belonging to the Zingiberaceae family . This compound is part of a group of biologically active compounds found in the genus Curcuma, which includes various diphenylheptanoids, diphenylpentanoids, and other phenolic compounds . This compound has garnered attention due to its potential therapeutic properties and diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Curcumaromin B typically involves the extraction of the compound from the rhizomes of Curcuma aromatica. The extraction process often includes solvent extraction followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes and reaction conditions for this compound are not extensively documented, but general methods for extracting similar compounds from Curcuma species involve the use of solvents like ethanol or methanol and purification through column chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic techniques to ensure high purity and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Curcumaromin B, like other curcuminoids, can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a model compound for studying the chemical behavior of curcuminoids and their derivatives.

Mecanismo De Acción

Curcumaromin B exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Action: this compound modulates inflammatory pathways by inhibiting key enzymes and signaling molecules involved in inflammation.

Anticancer Effects: The compound induces apoptosis and inhibits the proliferation of cancer cells by targeting specific molecular pathways.

Comparación Con Compuestos Similares

Curcumaromin B is similar to other curcuminoids such as curcumin, demethoxycurcumin, and bis-demethoxycurcumin. it has unique structural features and biological activities that distinguish it from these compounds .

Curcumin: The most well-known curcuminoid with extensive research on its therapeutic properties.

Demethoxycurcumin: Lacks one methoxy group compared to curcumin, with slightly different biological activities.

Bis-demethoxycurcumin: Lacks two methoxy groups and has distinct pharmacological properties.

This compound’s unique structure and bioactivity profile make it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Curcumaromin B, a novel curcuminoid derived from Curcuma aromatica, has garnered attention for its diverse biological activities. This article synthesizes the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical studies and case analyses.

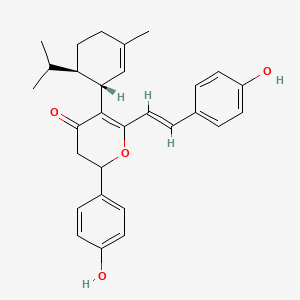

Chemical Structure and Properties

This compound is categorized as a menthane monoterpene-coupled curcuminoid. Its structure allows it to interact with various biological targets, enhancing its pharmacological potential. The compound exhibits lipophilicity, which facilitates cellular membrane penetration, a critical factor for bioactivity.

Biological Activities

This compound has been studied for several key biological activities:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Similar to other curcuminoids, this compound exhibits anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy against Gram-positive bacteria has been documented, suggesting potential applications in treating infections.

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell cycle regulation.

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : this compound interacts with various signaling molecules, including transcription factors and kinases, influencing pathways related to inflammation and cancer progression.

- Epigenetic Regulation : It acts as an epigenetic regulator, affecting gene expression related to oxidative stress response and inflammation.

- Reactive Oxygen Species (ROS) Scavenging : By scavenging ROS, this compound helps maintain cellular redox balance, which is vital for normal cellular function.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity compared to standard antioxidants. For instance:

- DPPH Radical Scavenging Assay : this compound showed a higher percentage inhibition of DPPH radicals compared to other curcuminoids, indicating its strong potential as an antioxidant agent .

- Cell Viability Assays : In cancer cell lines, this compound reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with curcuminoids including this compound led to significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

- Case Study 2 : In a study focusing on antimicrobial resistance, this compound was effective against multi-drug resistant strains of Staphylococcus aureus, indicating its potential role in developing new antimicrobial therapies .

Comparative Analysis of Curcuminoids

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| Curcumin | High | High | Moderate | High |

| Curcumaromin A | Moderate | Moderate | Low | Moderate |

| This compound | High | High | Moderate | High |

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-2,3-dihydropyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O4/c1-18(2)24-14-4-19(3)16-25(24)29-26(32)17-28(21-8-12-23(31)13-9-21)33-27(29)15-7-20-5-10-22(30)11-6-20/h5-13,15-16,18,24-25,28,30-31H,4,14,17H2,1-3H3/b15-7+/t24-,25+,28?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLHUCDVEQBBOE-OLGADAFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(C)C)C2=C(OC(CC2=O)C3=CC=C(C=C3)O)C=CC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H](CC1)C(C)C)C2=C(OC(CC2=O)C3=CC=C(C=C3)O)/C=C/C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.